1H,1H,9H-Perfluorononyl methyl carbonate 1H,1H,9H-Perfluorononyl methyl carbonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16224760
InChI: InChI=1S/C11H6F16O3/c1-29-4(28)30-2-5(14,15)7(18,19)9(22,23)11(26,27)10(24,25)8(20,21)6(16,17)3(12)13/h3H,2H2,1H3
SMILES:
Molecular Formula: C11H6F16O3
Molecular Weight: 490.14 g/mol

1H,1H,9H-Perfluorononyl methyl carbonate

CAS No.:

Cat. No.: VC16224760

Molecular Formula: C11H6F16O3

Molecular Weight: 490.14 g/mol

* For research use only. Not for human or veterinary use.

1H,1H,9H-Perfluorononyl methyl carbonate -

Specification

Molecular Formula C11H6F16O3
Molecular Weight 490.14 g/mol
IUPAC Name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl methyl carbonate
Standard InChI InChI=1S/C11H6F16O3/c1-29-4(28)30-2-5(14,15)7(18,19)9(22,23)11(26,27)10(24,25)8(20,21)6(16,17)3(12)13/h3H,2H2,1H3
Standard InChI Key DWUQMAIUHRSFLJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Introduction

Structural and Molecular Characteristics

1H,1H,9H-Perfluorononyl methyl carbonate belongs to the class of fluorinated carbonates, characterized by a perfluorononyl group (C9F17\text{C}_9\text{F}_{17}) attached to a methyl carbonate moiety (OCO3CH3\text{OCO}_3\text{CH}_3). The extensive fluorination confers exceptional thermal stability, chemical inertness, and hydrophobic properties . The compound’s amphiphilic structure enables interactions with both polar and nonpolar environments, a trait exploited in surface coatings and biological studies.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H6F16O3\text{C}_{11}\text{H}_6\text{F}_{16}\text{O}_3
Molecular Weight490.14 g/mol
CAS Number1980085-40-2
Storage ConditionsAmbient temperature
Density1.7–1.9 g/cm³ (estimated)

The perfluorinated chain contributes to a low surface energy (<20 mN/m), while the carbonate group introduces electrophilic reactivity at the carbonyl carbon . This duality underpins its utility in diverse chemical reactions and material formulations.

Synthesis Methodologies

The synthesis of 1H,1H,9H-Perfluorononyl methyl carbonate typically involves the reaction of perfluoroalkyl iodides with methyl carbonates in the presence of metal fluoride catalysts. A representative method employs perfluorononyl iodide (C9F17I\text{C}_9\text{F}_{17}\text{I}) and dimethyl carbonate (DMC) under controlled conditions .

Reaction Scheme:

C9F17I+OCO3CH3MF, THFC9F17OCO3CH3+CH3I\text{C}_9\text{F}_{17}\text{I} + \text{OCO}_3\text{CH}_3 \xrightarrow{\text{MF, THF}} \text{C}_9\text{F}_{17}\text{OCO}_3\text{CH}_3 + \text{CH}_3\text{I}

(MF = Metal Fluoride Catalyst; THF = Tetrahydrofuran)

Key parameters include:

  • Temperature: -10°C to 10°C to minimize side reactions.

  • Catalysts: Potassium fluoride (KF\text{KF}) or cesium fluoride (CsF\text{CsF}) enhance nucleophilic substitution efficiency.

  • Solvents: Inert solvents like THF or dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) are preferred for their low nucleophilicity.

Physicochemical Properties

Thermal and Chemical Stability

The compound’s thermal decomposition onset occurs at ~250°C, attributed to the strength of C-F bonds (485kJ/mol\approx 485 \, \text{kJ/mol}). Its resistance to oxidation and UV degradation makes it suitable for high-performance coatings .

Solubility and Reactivity

1H,1H,9H-Perfluorononyl methyl carbonate is sparingly soluble in polar solvents (e.g., water, ethanol) but miscible with fluorinated solvents (e.g., perfluorohexane). The carbonate group undergoes hydrolysis in acidic or basic media, yielding perfluorononanol and carbon dioxide:

C9F17OCO3CH3+H2OH+/OHC9F17OH+CO2+CH3OH\text{C}_9\text{F}_{17}\text{OCO}_3\text{CH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{C}_9\text{F}_{17}\text{OH} + \text{CO}_2 + \text{CH}_3\text{OH}

Nucleophilic substitutions at the carbonyl carbon are facilitated by the electron-withdrawing effect of fluorine atoms, enabling reactions with amines, thiols, and alkoxides.

Applications in Industrial and Scientific Contexts

Surface Coatings and Materials Science

The compound’s low surface energy and chemical inertness make it ideal for water-repellent coatings. Applications include:

  • Textile treatments: Imparting stain resistance.

  • Electronic components: Protecting circuits from moisture .

Biological Research

Studies highlight its interaction with lipid bilayers and proteins, altering membrane fluidity and enzyme activity. For instance, it modulates the activity of ATP-binding cassette transporters by disrupting lipid-protein interactions, a finding with implications for drug delivery.

Research Advancements and Future Directions

Recent investigations focus on optimizing synthetic routes for scalability and exploring biomedical applications. For example, fluorinated carbonates are being evaluated as drug carriers due to their ability to traverse cell membranes. Additionally, green chemistry approaches aim to replace traditional solvents with alternatives like supercritical CO2\text{CO}_2 to reduce environmental impact .

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